molecular formula C6H6BrClN2 B13670126 (6-Bromo-3-chloropyridin-2-yl)methanamine

(6-Bromo-3-chloropyridin-2-yl)methanamine

Cat. No.: B13670126
M. Wt: 221.48 g/mol
InChI Key: XPPOHRKGGLOJQQ-UHFFFAOYSA-N
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Description

(6-Bromo-3-chloropyridin-2-yl)methanamine is a chemical compound with the molecular formula C6H6BrClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with a methanamine group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-3-chloropyridin-2-yl)methanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method includes the bromination of 2-chloropyridine to form 6-bromo-2-chloropyridine, which is then reacted with formaldehyde and ammonia to introduce the methanamine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-3-chloropyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

(6-Bromo-3-chloropyridin-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Bromo-3-chloropyridin-2-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-6-chloropyridin-2-yl)methanamine: Similar structure but different position of halogen atoms.

    (6-Bromo-2-chloropyridin-3-yl)methanamine: Another isomer with different halogen positions.

    (3-Chloropyridin-2-yl)methanamine: Lacks the bromine atom but has a similar pyridine core.

Uniqueness

(6-Bromo-3-chloropyridin-2-yl)methanamine is unique due to its specific arrangement of bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various chemical and biological studies .

Properties

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

(6-bromo-3-chloropyridin-2-yl)methanamine

InChI

InChI=1S/C6H6BrClN2/c7-6-2-1-4(8)5(3-9)10-6/h1-2H,3,9H2

InChI Key

XPPOHRKGGLOJQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Cl)CN)Br

Origin of Product

United States

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